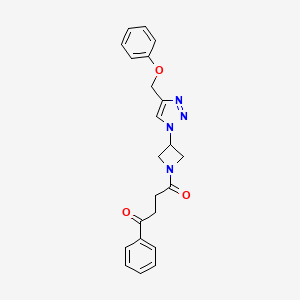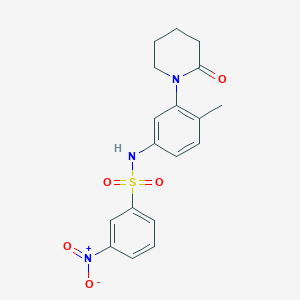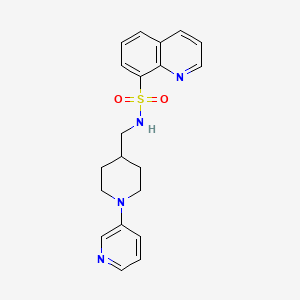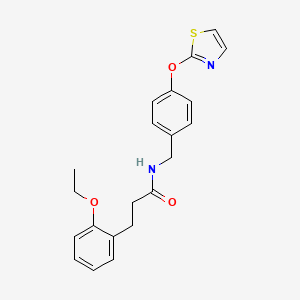![molecular formula C21H19N3O4 B2604885 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid CAS No. 1696540-75-6](/img/structure/B2604885.png)
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methods in Biomacromolecules
A fluorescence labeling approach utilizing carbazole-9-carboxylic acid [2-(2-aminooxyethoxy)ethoxy]amide, similar in structure to the compound , has shown promise for the accurate determination of carbonyl groups in cellulosic materials. This method, combined with gel permeation chromatography and various detection techniques, offers a detailed profile of carbonyl content relative to the molecular weight of cellulosic material. The process can be executed in both homogeneous and heterogeneous derivatization, offering versatility in application with advantages like shorter reaction times and increased simplicity for heterogeneous derivatization. This novel approach has been validated and applied to a wide range of dissolving pulps, including those treated to increase carbonyl content, and has been used to monitor bleaching sequences and oxidative treatments of pulps (Roehrling et al., 2002).
Crystallography and Molecular Structure Analysis
In crystallography, compounds structurally related to the given compound have been synthesized and analyzed for their molecular structure and bonding interactions. For instance, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate has been hydrolyzed and analyzed, revealing a planar molecular structure and a three-dimensional network formed through hydrogen bonding of the molecules, interconnected via water molecules (Wu, Liu, & Ng, 2005). This kind of structural analysis aids in understanding the molecular interactions and properties of similar heterocyclic compounds.
Antioxidant and Antimicrobial Applications
A series of compounds with a core structure closely related to the compound of interest have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds showed significant activity against various bacterial strains like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The study involved quantitative structure-activity relationships and molecular docking, providing insights into the predicted activities based on molecular descriptors. This research indicates the potential of similar structures in pharmaceutical applications (Bassyouni et al., 2012).
Synthesis and Reactivity in Organic Chemistry
Compounds sharing a similar imidazole structure have been studied for their reactivity and interaction with other compounds, providing valuable information on synthesis routes and product formation in organic chemistry. The interaction studies of 1,2-diaminoimidazoles with ethoxymethylene-containing derivatives have led to the formation of various linked products, demonstrating the versatility and reactivity of imidazole-based compounds in chemical synthesis (Dmitry et al., 2015).
properties
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19-11-24(13-23-19)10-9-22-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11,13,18H,9-10,12H2,(H,22,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBINRVYIPNLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C=C(N=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2604807.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide](/img/structure/B2604809.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2604812.png)






